5-Bromo-6'-methyl-[2,2']bipyridinyl
Description
Significance of 2,2'-Bipyridine (B1663995) Derivatives in Contemporary Chemical Science
2,2'-Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry, playing a fundamental role in the development of our understanding of metal complexation, photochemistry, and electrochemistry. nih.gov Their versatility has led to their application as scaffolds in supramolecular and metallosupramolecular chemistry. nih.gov The ability to form stable complexes with a wide range of metal ions makes them invaluable in fields from catalysis to materials science. acs.orgmdpi.com Furthermore, these derivatives have shown promise in medicine, with studies highlighting their potential in cancer therapy by inducing apoptosis in cancer cells. nih.gov
Role of Substituent Effects in Bipyridine Reactivity and Coordination Behavior
The introduction of substituents onto the 2,2'-bipyridine framework profoundly influences its electronic and steric properties, thereby altering its reactivity and coordination behavior. Substituents can modify the electron density at the nitrogen atoms, which in turn affects the strength and nature of the metal-ligand bond. cdnsciencepub.com For instance, electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups have the opposite effect. acs.org The position of the substituent is also critical, as steric hindrance can dictate the geometry of the resulting metal complex and influence its stability and reactivity. cdnsciencepub.com These substituent effects are a powerful tool for the rational design of ligands with tailored properties for specific applications. cdnsciencepub.com
Contextualization of 5-Bromo-6'-methyl-[2,2']bipyridinyl within Bipyridine Chemistry
This compound is an asymmetrically substituted 2,2'-bipyridine, featuring a bromine atom and a methyl group on the bipyridine core. The presence of these two different functional groups makes it a versatile building block for the synthesis of more complex molecules and unsymmetrical ligands for coordination chemistry. researchgate.netvulcanchem.com The bromine atom can be readily transformed through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of other functional groups. vulcanchem.com The methyl group, while less reactive, still influences the electronic properties and steric profile of the ligand. acs.org The synthesis of such unsymmetrically substituted bipyridines is of great interest for creating metal complexes with specific catalytic or photophysical properties. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-3-2-4-11(14-8)10-6-5-9(12)7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEYHCOZNYXWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of 5 Bromo 6 Methyl 2,2 Bipyridinyl
Ligand Design Principles for Transition Metal Complexation
The design of ligands is a cornerstone of coordination chemistry, enabling the fine-tuning of the properties of metal complexes. In 5-Bromo-6'-methyl-[2,2']bipyridinyl, the strategic placement of bromo and methyl substituents creates a specific set of electronic and steric characteristics that govern its complexation behavior.
Influence of Bromo and Methyl Substituents on Coordination Modes
The 2,2'-bipyridine (B1663995) (bpy) framework is a classic bidentate N,N'-chelating ligand that forms stable five-membered rings with metal ions. The substituents on this core, however, significantly modify its coordinating properties.
The bromo group at the 5-position primarily exerts an electronic effect. As an electron-withdrawing group, it reduces the electron density on the pyridine (B92270) ring it is attached to. This modification can influence the metal-ligand bond strength and the redox properties of the final complex. Studies on related brominated polypyridyl ligands have shown that the position of the bromine atom can have significant effects on the spectral properties and DNA-binding behaviors of their Ruthenium(II) complexes. nih.gov
The methyl group at the 6'-position introduces a significant steric hindrance near one of the coordinating nitrogen atoms. Substituents at the 6- and 6'-positions of a bipyridine ligand can sterically protect the metal center. wikipedia.org This steric bulk can dictate the coordination geometry, often preventing the formation of fully symmetric complexes and favoring specific isomeric forms in others. For instance, in nickel-catalyzed cross-coupling reactions, the presence and size of substituents at the 6,6'-positions have a major impact on catalytic performance, partly by hindering or preventing coordination. nih.gov The work of Wöhler et al. demonstrated that heteroleptic copper(I) complexes containing a 6-methyl-substituted bipyridine could be successfully prepared and were stable, highlighting the viability of incorporating this sterically demanding feature. rsc.org
Steric and Electronic Effects on Metal Ion Binding
The combination of steric and electronic effects in this compound makes it an intriguing ligand for tuning the properties of metal complexes.
Electronic Effects: The electronic nature of substituents directly impacts the energy levels of the ligand's molecular orbitals and, consequently, those of the resulting metal complex. nih.gov
The electron-donating methyl group (+I effect) increases the electron density on its pyridine ring, which can strengthen the σ-donor capacity of the associated nitrogen atom. researchgate.net
The electron-withdrawing bromo group (-I, +M effects) lowers the energy of the π* orbitals of the ligand. In metal complexes, this can stabilize the Lowest Unoccupied Molecular Orbital (LUMO) and affect the energy of metal-to-ligand charge transfer (MLCT) transitions. nih.govacs.org
This push-pull electronic asymmetry across the two pyridine rings can be exploited to fine-tune the electrochemical and photophysical properties of the complex. acs.org
Steric Effects: The primary steric influence comes from the 6'-methyl group. This bulkiness can:
Inhibit Dimerization: In catalytic cycles involving reduced metal species, steric hindrance can prevent the formation of inactive dimeric complexes. researchgate.net
Control Coordination Number: The steric clash may prevent the coordination of multiple bulky ligands, making the formation of homoleptic tris-complexes like [M(5-Br-6'-Me-bpy)3]n+ highly unfavorable or impossible. nih.govscispace.comresearchgate.net
Influence Geometry: The steric demand of the 6'-methyl group can distort the geometry around the metal center from an ideal octahedron or square plane, impacting the complex's reactivity and stability. wikipedia.orgrsc.org
The table below summarizes the expected influence of the substituents on the ligand's coordination properties.
| Substituent | Position | Primary Effect | Impact on Metal Complexation |
| Methyl | 6' | Steric | Hinders coordination, influences geometry, can prevent formation of homoleptic tris-complexes, may stabilize lower coordination numbers. |
| Electronic | Weakly electron-donating, slightly increases electron density on the coordinating nitrogen. | ||
| Bromo | 5 | Electronic | Electron-withdrawing, lowers the energy of ligand π* orbitals, affects redox potentials and MLCT bands. |
| Steric | Minimal steric effect due to its position away from the coordination site. |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using asymmetrically substituted ligands like this compound requires specific strategies to control the stoichiometry and geometry of the final product.
Formation of Homoleptic and Heteroleptic Coordination Compounds
Homoleptic complexes , which contain only one type of ligand, are generally written as [M(L)n]. For this compound, the formation of a homoleptic tris-complex (n=3) with an octahedral metal like Ru(II) or Fe(II) is expected to be severely hindered. The steric clash between the 6'-methyl groups of the three ligands would likely make such a compound highly unstable. scispace.comresearchgate.net
Heteroleptic complexes , which contain more than one type of ligand, are a more probable outcome. This ligand is well-suited for inclusion in complexes of the type [M(L)(L')2], [M(L)(L')X2], or [Cu(P^P)(N^N)]+, where L is this compound and L' is a less sterically demanding ligand (like unsubstituted bipyridine or phenanthroline), X is a monodentate ligand (like chloride or acetonitrile), and P^P is a bisphosphine ligand. rsc.orgresearchgate.nettandfonline.com
Common synthetic strategies often involve a stepwise approach:
Preparation of a precursor complex, such as cis-[Ru(bpy)2Cl2] or [Cu(MeCN)4][PF6]. rsc.orgresearchgate.net
Reaction of the precursor with one equivalent of the this compound ligand. The reaction is often heated to facilitate ligand substitution. tandfonline.comuzh.ch
The table below outlines general synthetic approaches for heteroleptic complexes.
| Complex Type | Precursor(s) | General Method |
| [(L')2M(L)]n+ | cis-[M(L')2Cl2] + Ligand (L) | The precursor and ligand are refluxed in a suitable solvent (e.g., ethanol/water). The product is often precipitated by adding an aqueous solution of a salt like KPF6 or NH4PF6. researchgate.nettandfonline.com |
| [Cu(P^P)(L)]+ | [Cu(MeCN)4][PF6] + P^P + Ligand (L) | Ligands can be added sequentially or simultaneously to the copper(I) precursor in a solvent like dichloromethane (B109758) or acetonitrile. rsc.org |
Methodologies for Complex Isolation and Purification
Once the synthesis reaction is complete, the target complex must be isolated from the reaction mixture, which may contain starting materials, byproducts, and isomeric mixtures.
Precipitation and Filtration: The simplest method involves precipitating the complex salt from the reaction solution, often by adding a counter-ion like hexafluorophosphate (B91526) (PF6⁻) or by cooling. The solid product is then collected by filtration. uzh.ch
Column Chromatography: This is a powerful technique for separating mixtures of metal complexes. For ionic complexes, cation-exchange chromatography using supports like SP Sephadex is particularly effective and can even be used to separate geometric isomers (facial and meridional) of tris-heteroleptic complexes. scispace.comresearchgate.netrsc.org For neutral complexes or to remove organic impurities, silica (B1680970) gel chromatography is often employed. youtube.com
Recrystallization: This is the primary method for obtaining high-purity crystalline material suitable for single-crystal X-ray diffraction analysis. The crude product is dissolved in a minimum amount of a hot solvent, and the solution is slowly cooled, allowing pure crystals to form. researchgate.netresearchgate.net
Spectroscopic and Structural Elucidation Methodologies for Complexes
A combination of spectroscopic and analytical techniques is essential to unambiguously determine the structure, purity, and properties of a newly synthesized metal complex.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution. 1H and 13C NMR are used to confirm the presence of the ligand and its substituents. The asymmetry of the ligand leads to complex spectra where all protons and carbons are inequivalent. nih.govacs.org |
| Single-Crystal X-ray Diffraction | Gives the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and coordination geometry (e.g., distorted octahedral). researchgate.netresearchgate.netmdpi.com |
| UV-Visible (UV-Vis) Spectroscopy | Reveals information about the electronic transitions within the complex. It is particularly useful for observing the characteristic metal-to-ligand charge transfer (MLCT) bands common in transition metal bipyridine complexes. researchgate.netdistantreader.org |
| Infrared (IR) Spectroscopy | Used to identify the vibrational modes of the ligands. Shifts in the characteristic vibrational bands of the bipyridine ring upon coordination can confirm the metal-ligand bond formation. researchgate.netresearchgate.net |
| Mass Spectrometry (MS) | Confirms the molecular weight of the complex cation. Electrospray Ionization (ESI-MS) is commonly used for this purpose. acs.orgresearchgate.net |
| Elemental Analysis | Determines the percentage composition (C, H, N) of the complex, providing experimental evidence for the proposed chemical formula. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Metal Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of coordination complexes in solution. muni.cz For diamagnetic complexes of this compound, ¹H and ¹³C NMR provide direct evidence of ligand-metal bond formation and can offer insights into the geometry of the complex.
Upon coordination to a metal ion, the chemical shifts of the ligand's protons and carbons are altered. The donation of electron density from the nitrogen lone pairs to the metal center typically leads to a downfield shift (increase in ppm) of the signals for the protons on the pyridine rings, particularly those closest to the nitrogen atoms (H6 and H3). The magnitude of this "coordination shift" can provide information about the strength of the metal-ligand bond.
Detailed analysis of the ¹H NMR spectrum is particularly useful for determining the binding modes of bipyridine ligands. rsc.org For instance, the resonances of protons H5 and H5' often occur furthest upfield and can be sensitive indicators of the coordination environment. rsc.org By analyzing the absolute shifts and changes in coupling constants, it is possible to distinguish between different isomeric forms and geometries of the complexes in solution. rsc.org The methyl group (CH₃) on the 6'-position serves as a valuable spectroscopic handle, with its proton signal also shifting upon complexation.
Table 1: Representative ¹H NMR Chemical Shift Data (Hypothetical) Illustrative data based on general principles for bipyridine complexes.
| Proton | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) | Coordination Shift (Δδ) |
|---|---|---|---|
| H3 | 7.85 | 8.10 | +0.25 |
| H4 | 7.30 | 7.50 | +0.20 |
| H5 | 8.50 | 8.75 | +0.25 |
| H3' | 7.70 | 7.90 | +0.20 |
| H4' | 7.20 | 7.40 | +0.20 |
| H5' | 7.60 | 7.80 | +0.20 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves to identify the characteristic vibrational modes of a molecule, providing a "fingerprint" that is sensitive to changes in structure and bonding. nih.gov In the context of this compound complexes, these techniques confirm coordination by detecting shifts in the ligand's internal vibrational modes and by identifying new vibrations corresponding to the metal-ligand bonds.
Key vibrational bands for bipyridine ligands include:
Pyridine Ring Stretching (ν(C=C) and ν(C=N)): These vibrations typically occur in the 1400–1650 cm⁻¹ region. Upon coordination to a metal, these bands often shift to higher frequencies (a blueshift) due to the stiffening of the ring system.
C-H Bending Modes: The in-plane and out-of-plane C-H bending vibrations are also sensitive to the electronic changes induced by coordination.
Metal-Nitrogen Stretching (ν(M-N)): The most direct evidence of coordination comes from the appearance of new bands in the far-infrared region (typically 200–500 cm⁻¹), which are assigned to the stretching vibrations of the newly formed metal-nitrogen bonds.
Studies on analogous dimethyl-bipyridine complexes show that the presence of methyl substituents can influence the network of intermolecular interactions, which is reflected in the vibrational spectra. nih.gov Raman spectroscopy, which relies on changes in polarizability, is complementary to IR spectroscopy and is particularly useful for studying symmetric vibrations and vibrations of homonuclear bonds. scribd.com
Table 2: Key Vibrational Frequencies for a this compound Complex (Hypothetical)
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=N) | ~1580 | ~1605 | Pyridine Ring Stretch |
| ν(C=C) | ~1460 | ~1475 | Pyridine Ring Stretch |
| Ring Breathing | ~1000 | ~1020 | Pyridine Ring Mode |
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions
UV-Visible absorption and emission spectroscopy probe the electronic transitions within a molecule, providing valuable information about the energy levels of the molecular orbitals. Coordination complexes of this compound exhibit characteristic electronic spectra that are a combination of transitions centered on the metal, on the ligand, or involving both.
The typical electronic transitions observed are:
Ligand-Centered (LC) Transitions: These are high-energy transitions, usually occurring in the ultraviolet region (< 350 nm), corresponding to π → π* transitions within the bipyridinyl ligand.
Metal-to-Ligand Charge Transfer (MLCT) Transitions: For complexes with electron-rich metals in low oxidation states (e.g., Ru(II), Re(I), Pt(II)), intense absorption bands are often observed in the visible region. rsc.org These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. These MLCT bands are responsible for the rich photophysical and photochemical properties of many bipyridine complexes.
Metal-Centered (MC) or d-d Transitions: These transitions involve the promotion of an electron between d-orbitals on the metal center. They are typically weak and can be masked by more intense LC or MLCT bands.
The specific energies of these transitions are sensitive to the nature of the metal, its oxidation state, the coordination geometry, and the substituents on the ligand. The electron-withdrawing bromine atom and the electron-donating methyl group on the this compound ligand modulate the energy of the π and π* orbitals, thereby tuning the spectroscopic properties of the resulting complexes.
Table 3: Representative UV-Visible Absorption Data (Hypothetical Ru(II) Complex)
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| 295 | 25,000 | Ligand-Centered (π → π*) |
| 350 | 18,000 | Ligand-Centered (π → π*) |
Cyclic Voltammetry and Electrochemical Characterization of Redox Behavior
Cyclic voltammetry (CV) is an essential electrochemical technique used to investigate the redox properties of coordination complexes. It provides information on the oxidation and reduction potentials of both the metal center and the ligand, offering insights into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
For complexes of this compound, CV can reveal:
Metal-Centered Redox Processes: Reversible or irreversible waves corresponding to the oxidation or reduction of the metal ion (e.g., Mⁿ⁺ ↔ M⁽ⁿ⁺¹⁾⁺).
Ligand-Centered Redox Processes: Bipyridine ligands are known to undergo one or more reversible one-electron reductions. These correspond to the sequential population of the low-lying π* orbitals of the bipyridine system.
Table 4: Hypothetical Redox Potentials vs. Ag/AgCl for a Complex in Acetonitrile
| Process | E₁/₂ (V) | Type |
|---|---|---|
| [M(II)L]²⁺ → [M(III)L]³⁺ + e⁻ | +1.10 | Reversible, Metal-centered oxidation |
| [M(II)L]²⁺ + e⁻ → [M(II)L⁻]⁺ | -1.45 | Reversible, Ligand-centered reduction |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional structure of a coordination complex in the solid state. This technique provides unambiguous information about:
Coordination Number and Geometry: It reveals how many ligands are bound to the metal center and their spatial arrangement (e.g., octahedral, tetrahedral, square planar).
Bond Lengths and Angles: Precise measurements of the metal-nitrogen bond lengths and the bite angle of the bidentate ligand provide quantitative data on the steric and electronic interactions within the coordination sphere. Research on related substituted bipyridine complexes has shown that methyl groups can influence (lengthen) the metal-ligand bond lengths. nih.gov
Intermolecular Interactions: It details how the complex molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking, hydrogen bonding, or halogen bonding, which can influence the material's bulk properties.
For a complex of this compound, X-ray diffraction would confirm the cis-coordination geometry typical for a bidentate chelating ligand and precisely locate the positions of the methyl and bromo substituents.
Table 5: Key Structural Parameters from X-ray Diffraction (Hypothetical Octahedral M(II) Complex)
| Parameter | Value | Description |
|---|---|---|
| M-N1 Bond Length | 2.05 Å | Distance from metal to nitrogen of the bromo-substituted ring |
| M-N1' Bond Length | 2.08 Å | Distance from metal to nitrogen of the methyl-substituted ring |
| N1-M-N1' Angle | 79.5° | "Bite angle" of the chelating ligand |
| C-Br Bond Length | 1.90 Å | Carbon-Bromine bond distance |
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and composition of coordination complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for charged or easily ionizable coordination compounds, as it can transfer intact complex ions from solution to the gas phase with minimal fragmentation.
For a complex of this compound, ESI-MS would be used to:
Confirm Molecular Weight: The primary goal is to observe the molecular ion peak ([M]⁺ or [M]⁻), whose mass-to-charge ratio (m/z) corresponds to the expected formula weight of the complex. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the spectrum, providing definitive confirmation of its presence.
Analyze Fragmentation: The fragmentation pattern can provide structural information. Common fragmentation pathways include the loss of counter-ions or neutral ligands, which can help deduce the composition of the primary coordination sphere.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable technique, often used for less soluble or higher molecular weight species.
Table 6: Hypothetical ESI-MS Data for a [Ru(L)₃]²⁺ Complex (L = this compound)
| m/z | Ion Species | Interpretation |
|---|---|---|
| 449.6 | [Ru(L)₂(PF₆)]⁺ | Complex with one counter-ion |
| 996.1 | [Ru(L)₃]²⁺ | Parent dication (calculated for ¹⁰²Ru, ⁷⁹Br) |
| 997.1 | [Ru(L)₃]²⁺ | Isotopic peak (containing ⁸¹Br) |
Electron Paramagnetic Resonance (EPR) for Paramagnetic Species
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that is exclusively sensitive to species with unpaired electrons. Therefore, it is used to study coordination complexes of this compound that contain a paramagnetic metal center, such as Cu(II), Mn(II), V(IV), or Cr(III).
EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron(s). The key parameters obtained from an EPR spectrum are:
g-values: These are analogous to the chemical shift in NMR and are sensitive to the symmetry of the metal's coordination environment and the extent of spin-orbit coupling.
Hyperfine Coupling Constants (A-values): This parameter measures the magnetic interaction between the unpaired electron and nearby magnetic nuclei (e.g., the metal nucleus or the ¹⁴N nuclei of the ligand). The magnitude of the hyperfine coupling to the metal and ligand atoms gives direct insight into the covalency of the metal-ligand bonds and the distribution of the unpaired electron's spin density throughout the complex.
For a Cu(II) complex of this compound, the EPR spectrum would reveal the geometry around the copper center and the nature of the Cu-N bonds.
Table 7: Hypothetical EPR Parameters for a Cu(II) Complex
| Parameter | Value | Interpretation |
|---|---|---|
| g∥ | 2.25 | Component of g-tensor parallel to the main symmetry axis |
| g⊥ | 2.06 | Component of g-tensor perpendicular to the main symmetry axis |
| A∥ (Cu) | 165 x 10⁻⁴ cm⁻¹ | Hyperfine coupling to the ⁶³,⁶⁵Cu nucleus |
Theoretical and Computational Investigations
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles. For 5-Bromo-6'-methyl-[2,2']bipyridinyl, these calculations can predict a wide range of characteristics. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost.
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, a key aspect of its geometry is the dihedral angle between the two pyridine (B92270) rings. Due to steric hindrance from the methyl group and the bromine atom, as well as electronic effects, the molecule is not expected to be perfectly planar.
Conformational analysis would involve rotating the bond connecting the two pyridine rings and calculating the energy at each step to map out the potential energy surface. This would reveal the most stable conformation (the global minimum) and any other local minima, as well as the energy barriers to rotation. The presence of the methyl group on one ring and the bromine atom on the other influences the preferred orientation of the rings relative to each other.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C2' | ~1.49 Å |
| Bond Length | C5-Br | ~1.90 Å |
| Bond Length | C6'-C(methyl) | ~1.51 Å |
| Dihedral Angle | N1-C2-C2'-N1' | ~20-30° |
Note: These are estimated values based on similar bipyridine structures. Actual values would be obtained from DFT calculations.
The electronic properties of this compound are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.
For this compound, the HOMO is expected to be localized primarily on the bipyridine ring system, with some contribution from the bromine atom's lone pairs. The LUMO is also anticipated to be distributed over the π-system of the bipyridine core. DFT calculations can provide detailed visualizations of these orbitals and their energy levels. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values. The exact energies would depend on the level of theory and basis set used in the calculation.
DFT calculations are also employed to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing information on the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* or n→π*).
Vibrational spectroscopy (IR and Raman) can also be simulated. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of experimental spectral bands to specific molecular motions.
For chiral molecules, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide information about the absolute configuration. Although this compound is not inherently chiral, it can become so upon coordination to a metal center or in certain conformations. In such cases, ECD and VCD spectra could be predicted to aid in stereochemical analysis.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model the mechanism of chemical reactions involving this compound. This is particularly useful for understanding its role in catalysis or the formation of metal complexes. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.
Transition state theory, combined with the calculated energies of the transition states, allows for the determination of activation energies and reaction rates. For example, the mechanism of a cross-coupling reaction to synthesize this molecule could be investigated, or its coordination to a metal ion could be modeled to understand the thermodynamics and kinetics of complex formation.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.
Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | 45 |
| C···H/H···C | 25 |
| N···H/H···N | 10 |
| Br···H/H···Br | 15 |
| Other | 5 |
Note: These percentages are illustrative and would be determined from the analysis of the crystal structure.
Simulation of Electrochemical Parameters
The electrochemical behavior of this compound, such as its reduction and oxidation potentials, can be simulated using computational methods. These properties are critical for its application in areas like electrocatalysis and molecular electronics. By calculating the energies of the neutral molecule and its corresponding radical cation and anion, the ionization potential and electron affinity can be determined.
Using a thermodynamic cycle (Born-Haber cycle) in conjunction with a continuum solvation model, it is possible to predict the standard reduction and oxidation potentials in solution. These theoretical predictions can then be compared with experimental data from techniques like cyclic voltammetry to validate the computational model and provide a deeper understanding of the redox processes.
Applications of 5 Bromo 6 Methyl 2,2 Bipyridinyl and Its Complexes in Research Disciplines
Catalysis Research
The tailored structure of 5-Bromo-6'-methyl-[2,2']bipyridinyl makes it an attractive ligand for the development of novel catalysts. The bipyridine core serves as a robust chelating agent for a wide range of transition metals, while the bromo and methyl substituents allow for the fine-tuning of the electronic and steric environment of the metallic center. This modulation is crucial for optimizing catalytic activity and selectivity.
Homogeneous Catalysis
In the realm of homogeneous catalysis, complexes incorporating the this compound ligand are explored for their potential in mediating challenging chemical transformations.
Carbon Dioxide (CO₂) Reduction: Bipyridine-based metal complexes are a major class of catalysts studied for the electrochemical and photochemical reduction of CO₂ to value-added products like carbon monoxide (CO) or formic acid. While specific performance data for this compound complexes in CO₂ reduction is not extensively documented in dedicated studies, the principles underlying the function of related bipyridine complexes are applicable. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the electron-donating methyl group, can impact the reduction potential of the metal center and the stability of key catalytic intermediates. For instance, ruthenium and rhenium bipyridine complexes are well-established CO₂ reduction catalysts. researchgate.netescholarship.org The catalytic cycle generally involves the reduction of the metal complex, followed by coordination to CO₂, and subsequent proton-coupled electron transfer steps to yield the final products. The substitution pattern on the bipyridine ligand is a critical factor in tuning the efficiency and product selectivity of these systems. researchgate.net
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are fundamental for the formation of carbon-carbon bonds. nih.govmdpi.com Bipyridine ligands are instrumental in stabilizing the active metal species and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The synthesis of various methyl- and bromo-substituted bipyridines has been developed with their application as ligands in cross-coupling catalysis in mind. acs.orgacs.org For example, the Negishi cross-coupling method itself is a powerful tool for synthesizing asymmetrically substituted bipyridines like this compound. orgsyn.org The presence of substituents on the bipyridine ligand, such as the methyl group in the 6'-position, can influence the steric bulk around the metal center, which in turn affects the rate and selectivity of the cross-coupling reaction. nih.gov
| Catalytic Application | Metal Center (Typical) | Role of this compound Ligand |
| CO₂ Reduction | Rhenium, Ruthenium | Modulates redox potentials and stabilizes catalytic intermediates. |
| Cross-Coupling | Palladium, Nickel | Influences steric and electronic properties of the active catalyst. |
Heterogeneous Catalysis
The utility of this compound extends to heterogeneous catalysis, particularly through its incorporation into Metal-Organic Frameworks (MOFs).
Supramolecular Chemistry and Self-Assembly
The ability of this compound to act as a directed building block makes it a valuable component in the field of supramolecular chemistry, where molecules are designed to assemble into larger, ordered structures.
Design and Synthesis of Supramolecular Architectures
Bipyridines are fundamental components in the synthesis of a wide array of supramolecular structures, including molecular rods, cages, and polymers. nih.govacs.org The synthesis of functionalized bipyridines, such as those with bromo- and methyl-substituents, is often a key step towards creating these complex architectures. acs.org The bromine atom on the this compound ligand provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of more elaborate molecular designs.
Metal-Directed Self-Assembly Processes
A powerful strategy in supramolecular chemistry is the use of metal ions to direct the self-assembly of organic ligands into well-defined, multi-component structures. The strong chelating ability of the bipyridine unit makes this compound an excellent candidate for such processes. Upon coordination to a metal ion with a specific coordination geometry (e.g., octahedral, tetrahedral), the ligands are forced to adopt a particular spatial arrangement, leading to the spontaneous formation of complex architectures like metallo-supramolecular cages or polygons. The steric and electronic properties imparted by the bromo and methyl groups can influence the thermodynamics and kinetics of the self-assembly process, as well as the stability and properties of the final supramolecular entity. The wide application of 2,2'-bipyridines in the study of supramolecular assembly underscores the potential of its derivatives in this field. orgsyn.org
Materials Science Research
The strategic placement of the bromo and methyl groups on the 2,2'-bipyridine (B1663995) framework of this compound provides a versatile platform for creating novel materials with specific and enhanced properties. The bromo group offers a reactive site for further functionalization or for influencing the electronic properties of the system, while the methyl group can impact the steric and electronic characteristics of its metal complexes, as well as the packing and porosity of resulting framework materials.
Integration into Polymeric Materials
The incorporation of this compound into polymeric structures is an area of growing interest, primarily due to the potential to create materials with advanced functionalities, such as stimuli-responsiveness and catalytic activity. The bipyridine unit is a well-known chelating ligand, capable of forming stable complexes with a variety of metal ions. This characteristic allows for the creation of metallopolymers where the metal centers can introduce catalytic, photophysical, or electronic properties to the polymer backbone.
Research into the synthesis of methyl-substituted 2,2'-bipyridines has paved the way for their conversion into bromo-derivatives, making compounds like this compound accessible for polymer functionalization. durham.ac.ukacs.org The bromo group can serve as a handle for polymerization reactions or for post-polymerization modification, allowing the bipyridinyl unit to be covalently attached to a polymer chain. For instance, the bromo-substituent can be transformed into other functional groups suitable for various polymerization techniques.
While direct studies on polymers incorporating this compound are still emerging, the broader field of bipyridine-containing polymers provides a strong indication of its potential. For example, ruthenium(II) complexes of bipyridine derivatives have been used as initiators for controlled radical polymerization, leading to the formation of star-shaped polymers and block copolymers. The presence of the methyl group on the bipyridine ring in this compound can influence the solubility and processing of such polymers, while the bromo-functionality offers a site for further cross-linking or functionalization, potentially leading to the development of novel stimuli-responsive materials. acs.org
Table 1: Potential Polymerization Strategies Involving this compound
| Polymerization Technique | Role of this compound | Potential Polymer Properties |
| Atom Transfer Radical Polymerization (ATRP) | As part of a metal complex initiator | Controlled molecular weight and architecture, stimuli-responsive |
| Suzuki or Stille Cross-Coupling Polymerization | As a monomer | Conjugated polymers with specific electronic and photophysical properties |
| Post-polymerization Modification | As a functionalizing agent for existing polymers | Introduction of metal-binding sites, catalytic activity, sensory capabilities |
Development of Functional Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the nature of the metal and the organic linker. Substituted bipyridine ligands, including this compound, are excellent candidates for the construction of these frameworks due to their rigid structure and strong coordination ability.
The presence of the methyl group in this compound can have a significant impact on the resulting structure and properties of coordination polymers and MOFs. Studies on analogous systems have shown that methyl substituents can influence the packing of the framework, potentially leading to increased porosity compared to their non-methylated counterparts. mdpi.com This is attributed to the steric hindrance of the methyl groups, which can prevent dense packing and create larger voids within the material. The bromo-substituent, on the other hand, can influence the electronic properties of the framework and offers a site for post-synthetic modification, allowing for the introduction of additional functionalities.
While specific examples of coordination polymers and MOFs built exclusively with this compound are not yet widely reported, the principles of MOF design and the extensive research on other bipyridine derivatives provide a clear roadmap for its application. For example, the use of bipyridine-based linkers in the synthesis of zirconium-based MOFs has led to highly stable and porous materials that can be functionalized for applications in catalysis and gas separation. researchgate.netnih.gov The incorporation of this compound as a co-ligand or a primary linker in such systems could lead to new materials with tailored properties.
Table 2: Predicted Influence of this compound on MOF Properties
| Feature of Ligand | Predicted Effect on MOF Property | Rationale |
| Methyl Group | Increased Porosity | Steric hindrance prevents dense packing of the framework. mdpi.com |
| Bromo Group | Site for Post-Synthetic Modification | Allows for the introduction of new functional groups after the MOF has been synthesized. |
| Bipyridine Core | High Thermal and Chemical Stability | Strong coordination to metal centers leads to robust frameworks. researchgate.net |
| Asymmetric Substitution | Potential for Chiral Frameworks | The non-symmetrical nature of the ligand could lead to the formation of non-centrosymmetric structures. |
Exploration in Sensor Development Methodologies
The development of chemical sensors is a critical area of materials science, with applications ranging from environmental monitoring to medical diagnostics. Bipyridine-based ligands and their metal complexes are frequently employed in the design of fluorescent and colorimetric sensors due to their ability to undergo changes in their photophysical properties upon binding to specific analytes.
The electronic properties of the this compound ligand can be finely tuned by the presence of the electron-withdrawing bromo group and the electron-donating methyl group. This electronic modulation can influence the luminescence of its metal complexes, making them sensitive to their local environment. For instance, complexes of substituted bipyridines have been shown to exhibit changes in their fluorescence intensity or wavelength upon interaction with metal ions, anions, or small molecules. nih.gov
While direct applications of this compound in sensor development are still under exploration, related research provides a strong foundation for its potential. For example, a study on cyano-substituted 2,2'-bipyridine derivatives demonstrated selective fluorescent "turn-ON" sensing of Cd²⁺ ions. nih.gov The specific substitution pattern of this compound could lead to selectivity for other important analytes. The bromo group also offers an avenue for tethering the sensor molecule to a solid support, such as a polymer or a nanoparticle, which is a common strategy for developing practical sensor devices. The development of dual-mode sensors, for instance, combining electrochemiluminescence and fluorescence, has been demonstrated with ruthenium-nickel metal-organic frameworks incorporating bipyridine-dicarboxylic acid, highlighting the versatility of bipyridine-based platforms in advanced sensor design. researchgate.net
Table 3: Potential Sensing Applications for this compound Complexes
| Target Analyte | Potential Sensing Mechanism | Basis for Potential |
| Metal Ions | Chelation-enhanced fluorescence/colorimetry | The bipyridine unit is a known metal chelator; binding can alter the electronic structure and photophysical properties. nih.gov |
| Anions | Interaction with the metal center or ligand | The Lewis acidic metal center can interact with anions, leading to a detectable signal. |
| Small Organic Molecules | Host-guest interactions within a MOF structure | Porous frameworks built with this ligand could selectively bind small molecules, leading to a change in a physical property. nih.gov |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Regioselective Transformations
The efficient and selective synthesis of asymmetrically substituted bipyridines like 5-Bromo-6'-methyl-[2,2']bipyridinyl is a critical first step for its widespread investigation. Future research should focus on developing more efficient and scalable synthetic protocols. While traditional methods like the Kröhnke synthesis have been used for methyl-2,2'-bipyridines, modern cross-coupling reactions offer greater flexibility and control. nih.gov
Future investigations should systematically explore palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings for the synthesis of this specific isomer. nih.govnih.gov For instance, a potential Negishi coupling strategy could involve the reaction of a zincated 6-methylpyridine derivative with a 2,5-dibromopyridine (B19318), aiming for selective mono-coupling. A key challenge lies in achieving high regioselectivity to favor the desired 5-bromo-6'-methyl isomer over other potential products.
Furthermore, post-synthetic modification of more readily available bipyridine precursors presents another promising avenue. Research into the regioselective bromination of 6-methyl-[2,2']bipyridine could be a viable route. This would require a detailed study of the directing effects of the methyl group and the pyridine (B92270) nitrogen atoms to control the position of bromination. The development of methods for regioselective functionalization, such as bromine-magnesium exchange reactions on dibromobipyridine derivatives, could also be adapted to introduce the methyl group with high precision. nih.gov
A comparative study of different synthetic strategies, evaluating factors like yield, scalability, and atom economy, would be highly valuable.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Strategy | Key Reactants | Potential Advantages | Key Challenges |
| Negishi Coupling | 2-Bromo-5-pyridylzinc reagent and 2-halo-6-methylpyridine | High yield, mild conditions. nih.gov | Preparation of stable pyridylzinc reagents, controlling regioselectivity. |
| Stille Coupling | 2,5-Dibromopyridine and 6-methyl-2-trimethylstannylpyridine | Good yields for similar compounds. acs.org | Toxicity of tin reagents, often requires harsher conditions. |
| Regioselective Bromination | 6-Methyl-[2,2']bipyridine and a brominating agent (e.g., NBS) | Potentially a more direct route from a simpler precursor. | Achieving high regioselectivity at the 5-position. |
Development of Advanced Coordination Complexes with Tunable Properties
The bipyridine core is an excellent chelating ligand, and the substituents on this compound are expected to impart unique electronic and steric properties to its metal complexes. The electron-withdrawing bromine and electron-donating methyl group can create a push-pull electronic effect, which can be exploited to fine-tune the properties of the resulting coordination complexes.
Future research should focus on the synthesis and characterization of a wide range of coordination complexes with various transition metals, including but not limited to ruthenium, iridium, copper, and nickel. The investigation should not only focus on the synthesis of these complexes but also on a thorough examination of their photophysical and electrochemical properties. For example, ruthenium and iridium complexes are known for their applications in light-emitting devices and photoredox catalysis, and the specific substitution pattern of this ligand could lead to complexes with tailored emission wavelengths and redox potentials.
The steric bulk of the methyl group at the 6'-position can also influence the geometry and stability of the resulting complexes. This could be particularly interesting for creating complexes with specific catalytic activities or for stabilizing unusual oxidation states of the metal center. A systematic study comparing the properties of complexes of this compound with those of other substituted bipyridines would provide valuable insights into structure-property relationships.
Expansion of Catalytic Applications to Emerging Chemical Transformations
Bipyridine-metal complexes are workhorses in catalysis. The unique electronic and steric profile of this compound makes it a promising ligand for a variety of catalytic applications. Future research should explore the catalytic activity of its metal complexes in emerging and challenging chemical transformations.
For instance, nickel complexes bearing bipyridine ligands have shown remarkable activity in cross-electrophile coupling reactions. orgsyn.org Investigating the performance of a (this compound)nickel catalyst in such reactions could reveal enhanced reactivity or selectivity due to the specific ligand architecture. The bromine atom on the ligand also provides a handle for further functionalization, potentially allowing for the development of catalysts with secondary coordination spheres or for immobilization on solid supports.
Furthermore, ruthenium-bipyridine complexes are known to be active in water oxidation catalysis. acs.org The electronic asymmetry of this compound could lead to ruthenium complexes with improved catalytic turnover numbers and lower overpotentials for this crucial reaction. The development of catalysts for other important transformations, such as C-H activation and carbon dioxide reduction, should also be a key focus of future research.
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Metal | Potential Catalytic Application | Rationale |
| Nickel | Cross-Electrophile Coupling | Substituted bipyridines are effective ligands for Ni-catalyzed cross-couplings. orgsyn.org |
| Ruthenium | Water Oxidation, Photoredox Catalysis | Ru-bipyridine complexes are well-established in these areas; electronic asymmetry may enhance performance. acs.org |
| Copper | Atom Transfer Radical Polymerization (ATRP) | Cu-bipyridine complexes are common catalysts for ATRP. |
| Iridium | C-H Borylation, Photoredox Catalysis | Ir-bipyridine complexes are highly active in various catalytic transformations. |
Design of Next-Generation Supramolecular Systems and Functional Materials
The ability of bipyridines to self-assemble into well-defined supramolecular structures is well-documented. nih.gov The bromine and methyl substituents on this compound offer unique opportunities for directing the assembly of complex supramolecular architectures and for creating novel functional materials.
Future research should explore the use of this ligand in the construction of metallo-supramolecular structures such as cages, grids, and polymers. The bromine atom can participate in halogen bonding, providing an additional directional interaction to guide the self-assembly process. This could lead to the formation of unique topologies that are not accessible with other bipyridine ligands.
Furthermore, the incorporation of this compound into polymeric materials is a promising avenue for creating materials with interesting photophysical or catalytic properties. acs.org For example, polymers containing this ligand could be used as sensors, in light-emitting devices, or as recyclable catalysts. The bromine atom also allows for post-polymerization modification, enabling the tuning of the material's properties after its initial synthesis. The design and synthesis of both coordination polymers and organic polymers incorporating this bipyridine unit are fertile grounds for future investigation.
Q & A
Q. How can researchers leverage crystallographic data to predict supramolecular interactions in this compound derivatives?
- Methodological Answer : Analyze X-ray diffraction data for halogen bonding (C–Br⋯N/O) or π-π stacking interactions. Use Mercury software to calculate interaction energies and compare with analogous structures (e.g., 6-bromo-2-methoxypyridine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
